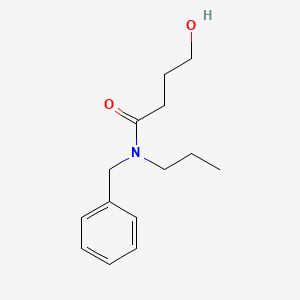
N-benzyl-4-hydroxy-N-propylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-hydroxy-N-propylbutanamide is an organic compound with the molecular formula C14H21NO2 It is a derivative of butanamide, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-hydroxy-N-propylbutanamide typically involves the reaction of benzylamine with 4-hydroxybutanoic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-4-hydroxy-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide
Major Products Formed
Oxidation: Formation of N-benzyl-4-oxobutanamide
Reduction: Formation of N-benzyl-4-hydroxybutylamine
Substitution: Formation of various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
N-benzyl-4-hydroxy-N-propylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-hydroxy-N-propylbutanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit gamma-aminobutyric acid (GABA) transporters, which play a crucial role in the central nervous system . By inhibiting these transporters, the compound can modulate GABAergic neurotransmission, leading to potential therapeutic effects such as anticonvulsant and antidepressant activities.
Comparación Con Compuestos Similares
N-benzyl-4-hydroxy-N-propylbutanamide can be compared with other similar compounds such as:
N-benzyl-4-hydroxybutanamide: Lacks the propyl group, which may affect its chemical properties and biological activity.
N-benzyl-4-hydroxy-N-methylbutanamide:
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-benzyl-4-hydroxy-N-propylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-2-10-15(14(17)9-6-11-16)12-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 |
Clave InChI |
VQZXNMLKVKYCSH-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC1=CC=CC=C1)C(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


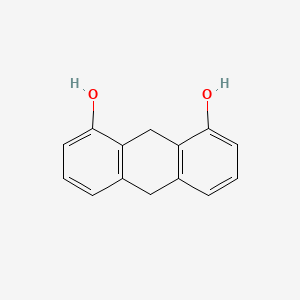

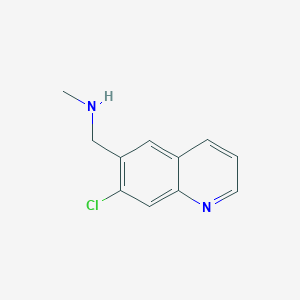
![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)

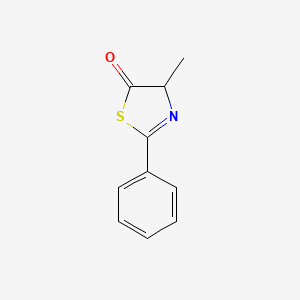
![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)
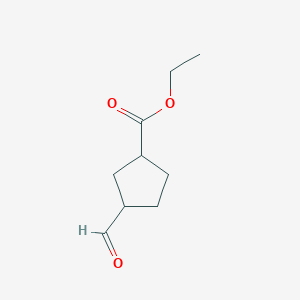
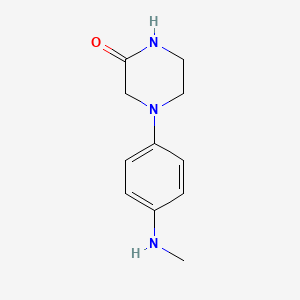
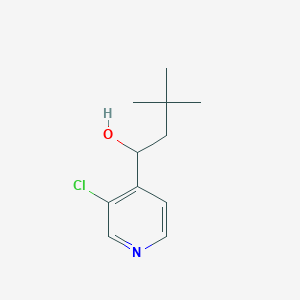
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
